molecular formula C7H10ClFN2 B6185026 (2-fluoro-3-methylphenyl)hydrazine hydrochloride CAS No. 1516890-85-9

(2-fluoro-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B6185026
CAS No.: 1516890-85-9
M. Wt: 176.62 g/mol
InChI Key: ULUYLUFUDHVYLN-UHFFFAOYSA-N
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Description

(2-fluoro-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 3-position. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or other suitable techniques .

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-fluoro-3-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-fluoro-3-methylphenyl)hydrazine hydrochloride involves its interaction with biological molecules, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluoro-3-methylphenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other phenylhydrazine derivatives .

Properties

CAS No.

1516890-85-9

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(2-fluoro-3-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H

InChI Key

ULUYLUFUDHVYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NN)F.Cl

Purity

95

Origin of Product

United States

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